Rilpivirine

Übersicht

Beschreibung

Rilpivirin ist ein nicht-nukleosidischer Reverse-Transkriptase-Inhibitor (NNRTI) der zweiten Generation, der zur Behandlung von HIV-1-Infektionen eingesetzt wird. Es ist bekannt für seine höhere Wirksamkeit, längere Halbwertszeit und sein reduziertes Nebenwirkungsprofil im Vergleich zu älteren NNRTIs wie Efavirenz . Rilpivirin wird unter Markennamen wie Edurant und Rekambys vermarktet .

Vorbereitungsmethoden

Die Synthese von Rilpivirin umfasst mehrere Schritte. Das aktuelle Verfahren ist hauptsächlich in drei Schritte unterteilt:

Synthese von (E)-3-(4-Amino-3,5-dimethylphenyl)acrylnitrilhydrochlorid: Dieser Schritt umfasst die Reaktion von 4-Amino-3,5-dimethylbenzonitril mit Acrylnitril in Gegenwart von Salzsäure.

Synthese von 4-[(4-Chlorpyrimidin-2-yl)amino]benzonitril: Dieser Zwischenstoff wird durch Reaktion von 4-Chlorpyrimidin mit 4-Aminobenzonitril hergestellt.

Synthese von Rilpivirin: Der letzte Schritt umfasst die Reaktion zwischen den beiden Zwischenprodukten in Acetonitril unter Rückflussbedingungen.

Chemische Reaktionsanalyse

Rilpivirin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Rilpivirin kann mit gängigen Oxidationsmitteln oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Analyse Chemischer Reaktionen

Key Synthetic Steps

-

Starting Materials : The synthesis often begins with 2,4-dichloropyrimidine, which can be derived from uracil and phosphorus (V) oxychloride .

-

Reaction Overview :

Reaction Conditions

-

High temperatures (140-150°C) and extended reaction times (55-60 hours) are often required for optimal yields .

-

Recent advancements have introduced microwave-assisted synthesis methods that significantly reduce reaction times and improve yields .

Metabolism and Biochemical Reactions

This compound undergoes extensive metabolism primarily through the liver enzyme CYP3A4, resulting in several metabolites:

-

Metabolites : Major metabolites include M1, M2, M3, and M4, resulting from hydroxylation and subsequent glucuronidation by UGT enzymes .

Interaction with Reverse Transcriptase

This compound's binding to reverse transcriptase involves several kinetic parameters:

-

Binding Kinetics : Studies have shown that mutations in the reverse transcriptase enzyme can affect the binding affinity of this compound. For example, mutations E138K and M184I lead to reduced susceptibility to the drug due to altered binding dynamics .

Resistance Mechanisms

The emergence of resistance mutations can significantly impact the efficacy of this compound treatment:

-

Mutations : The E138K mutation in particular has been noted to disrupt the binding site for this compound, thereby reducing its effectiveness .

Data Tables

Wissenschaftliche Forschungsanwendungen

Rilpivirin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Rilpivirin wirkt, indem es an das Reverse-Transkriptase-Enzym von HIV-1 bindet und so die RNA-abhängige und DNA-abhängige DNA-Polymeraseaktivität blockiert. Diese Hemmung verhindert die Replikation des Virus . Die hohe Wirksamkeit und das reduzierte Resistenzprofil der Verbindung werden ihrer inneren konformativen Flexibilität und der Plastizität ihrer Bindungsstelle zugeschrieben .

Wirkmechanismus

Rilpivirine works by binding to the reverse transcriptase enzyme of HIV-1, thereby blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the virus . The compound’s high potency and reduced resistance profile are attributed to its internal conformational flexibility and the plasticity of its binding site .

Vergleich Mit ähnlichen Verbindungen

Rilpivirin wird mit anderen NNRTIs wie Efavirenz und Etravirin verglichen. Während Efavirenz für seine Wirksamkeit bekannt ist, hat es ein höheres Auftreten von Nebenwirkungen, insbesondere neuropsychiatrischen Störungen . Etravirin, ein weiteres NNRTI der zweiten Generation, ist wirksam gegen einige arzneimittelresistente Stämme von HIV-1, erfordert aber im Vergleich zu Rilpivirin eine häufigere Dosierung . Die einzigartige Struktur und die Bindungseigenschaften von Rilpivirin machen es zu einer wertvollen Ergänzung der NNRTI-Klasse, die ein Gleichgewicht zwischen Wirksamkeit, Sicherheit und Benutzerfreundlichkeit bietet .

Ähnliche Verbindungen

- Efavirenz

- Etravirin

- Nevirapin

Biologische Aktivität

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV-1. Its unique pharmacological properties and emerging therapeutic applications beyond HIV treatment have garnered significant research interest. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and potential repurposing for other diseases, particularly cancer.

This compound functions by binding non-competitively to the reverse transcriptase enzyme of HIV-1. This binding occurs at the NNRTI binding pocket, leading to conformational changes that inhibit the enzyme's function, thereby blocking viral replication. The compound exhibits a high affinity for both wild-type and certain resistant strains of HIV-1 due to its structural characteristics, which include a cyanovinyl moiety that enhances its binding potency .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has pH-dependent solubility and poor oral bioavailability, which can be enhanced when taken with food. It is primarily metabolized by the CYP3A4 enzyme, and its half-life allows for once-daily dosing in treatment regimens .

Efficacy in HIV Treatment

This compound has been demonstrated to maintain viral suppression effectively in various clinical trials. For instance, in the LATTE-2 study, patients receiving long-acting injectable formulations of cabotegravir and this compound maintained high rates of virologic response over five years .

Table 1: Summary of Key Clinical Trials Involving this compound

Anti-Leukaemic Activity

Recent studies have uncovered potential anti-cancer properties of this compound, particularly its inhibitory effects on Aurora A kinase, which is involved in cell cycle regulation and is often overexpressed in cancers like acute myeloid leukaemia (AML). In vitro studies showed that this compound inhibited the proliferation of AML cells in a concentration-dependent manner and induced apoptosis through G2/M cell-cycle arrest. In vivo studies using HL-60 xenograft models demonstrated significant tumor growth inhibition without notable toxicity .

Case Study: this compound in AML Treatment

A study published in February 2023 highlighted the anti-leukaemic effects of this compound, showing that it could enhance the efficacy of traditional chemotherapeutics like cytarabine. The study reported a significant reduction in tumor size and improved survival rates in treated subjects .

Safety Profile

The safety profile of this compound has been generally favorable across studies. Adverse events are typically mild and manageable. In long-term studies involving adolescents, no serious adverse events were reported after initial treatment periods, indicating that this compound does not adversely affect growth or pubertal development .

Eigenschaften

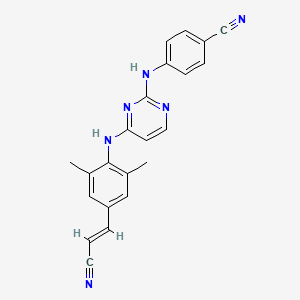

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBOMRUWOWDFLG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198189 | |

| Record name | Rilpivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1mg/ml, Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0) | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Rilpivirine is a non-competitive NNRTI that binds to reverse transcriptase. Its binding results in the blockage of RNA and DNA- dependent DNA polymerase activities, like HIV-1 replication. It does not present activity against human DNA polymerases α, β and γ. Rilpivirine's flexible structure around the aromatic rings allows the adaptation to changes in the non-nucleoside RT binding pocket, reducing the likelihood of viral mutations conferring resistance., Rilpivirine, a diarylpyrimidine nonnucleoside reverse transcriptase inhibitor (NNRTI), inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. Diarylpyrimidine NNRTIs (e.g., rilpivirine, etravirine) are capable of adapting to mutations in HIV-1 reverse transcriptase because of structural flexibility that allows for binding to the allosteric NNRTI binding pocket in a variety of conformations. Unlike other currently available NNRTIs, rilpivirine contains a cyanovinyl group that contributes to potency and maintains the drug's binding ability, despite the emergence of some resistance mutations. | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly yellow crystalline powder, White to off-white powder | |

CAS No. |

500287-72-9 | |

| Record name | Rilpivirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500287-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilpivirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((4-((4-[(E)-2-Cyanoethenyl]- 2,6-dimethylphenyl)amino) pyrimidin-2-yl)amino) benzonitril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILPIVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI96A8X663 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241-243°C, 242 °C | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.